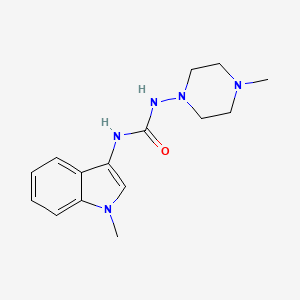

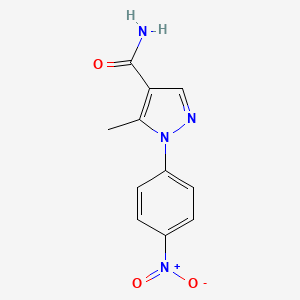

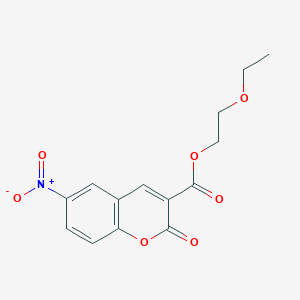

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea, also known as MI-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-3 is a potent inhibitor of the protein MDM2, which is known to play a critical role in regulating the activity of the tumor suppressor protein p53.

Wissenschaftliche Forschungsanwendungen

Antidepressant Potential

- 5-HT Reuptake Inhibition and Antagonistic Activity : Research indicates that compounds including 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea demonstrate potential as antidepressants due to their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities. These properties are theorized to enhance serotonergic neurotransmission, potentially offering more efficient depression treatment (Matzen et al., 2000).

Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines : Novel derivatives of this compound have been synthesized and tested for cytotoxicity against various human cell lines, including liver, breast, and colon cancer cells. Some compounds exhibited comparable or superior activity to the reference drug, 5-fluorouracil (Koksal et al., 2012).

Antimicrobial Agents

- Antimicrobial Properties : A study synthesized derivatives with the structure of this compound, showing broad-spectrum antimicrobial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. The study identified specific molecular features contributing to this antibacterial activity (Buha et al., 2012).

DNA Binding Properties

- DNA Minor Groove Binding : Research into DNA-binding properties has revealed that certain derivatives of this compound can act as DNA minor groove binders. This finding is significant for understanding their potential interactions with genetic material (Clark et al., 1998).

Inhibitory Activity on Enzymes

- Inhibition of Soluble Epoxide Hydrolase : Compounds including the this compound structure have shown inhibitory activity towards human soluble epoxide hydrolase, an enzyme involved in various biological processes. This inhibitory action could have therapeutic implications (D’yachenko et al., 2019).

Antitubercular Activity

- Activity Against Mycobacterium tuberculosis : Some derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, indicating potential as antitubercular agents (Malinka & Świątek, 2004).

TRPV1 Antagonism

- TRPV1 Antagonism : Research into the transient receptor potential vanilloid 1 (TRPV1) antagonists revealed that certain 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas, which are structurally related to this compound, have potential for treating pain without causing hyperthermia, a common side effect (Kang et al., 2020).

Cognitive Impairment Treatment

- Potential in Treating Cognitive Impairment : Studies on 1,3,5-triazine derivatives, structurally similar to the compound of interest, have identified their binding to the 5-HT6 serotonin receptor. This finding is significant for developing treatments for cognitive impairment, suggesting potential therapeutic applications (Latacz et al., 2019).

Radiopharmaceuticals

- Use in Radiopharmaceuticals : The compound has been studied for its potential as a radiopharmaceutical, where derivatives have been synthesized for use in positron emission tomography (PET), aiding in diagnostic imaging (Mäding et al., 2006).

Molecular Binding and Structural Studies

- Molecular Binding and Structural Studies : Research on pyrid-2-yl ureas, structurally related to the compound of interest, has provided insights into their conformational properties and ability to complex with cytosine, adding to the understanding of their molecular interactions (Chien et al., 2004).

Eigenschaften

IUPAC Name |

1-(1-methylindol-3-yl)-3-(4-methylpiperazin-1-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-18-7-9-20(10-8-18)17-15(21)16-13-11-19(2)14-6-4-3-5-12(13)14/h3-6,11H,7-10H2,1-2H3,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSTVNBLOMAVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)NC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)

![methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2486805.png)

![N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)

![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)

![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486819.png)